Glucagon (1-29) (human, rat, porcine)

Description

Historical Context and Evolution of Glucagon (B607659) Research

The journey of glucagon research began in the early 1920s, nearly a century ago. bioscientifica.com Initially observed as a hyperglycemic contaminant in early insulin (B600854) preparations, this "glucose agonist" was officially named glucagon in 1923 by Kimball and Murlin. bioscientifica.comunl.ptnih.gov For many years, its presence in insulin preparations was a confounding factor in diabetes research. doi.org

A significant breakthrough came in the 1950s with the successful isolation, purification, and crystallization of glucagon. doi.orgbohrium.com This was swiftly followed by the determination of its 29-amino acid sequence in 1956 by Bromer and his team. doi.orgacs.org Another pivotal moment in glucagon research was the development of a specific radioimmunoassay in 1959 by Unger and his colleagues, which enabled accurate measurement of the hormone and paved the way for understanding its physiological and pathophysiological roles. unl.ptdoi.orgnih.gov

Subsequent research established that glucagon is produced in the non-β cells of the pancreatic islets and signals through G protein-coupled receptors and cyclic AMP. nih.govcapes.gov.br The discovery of the glucagon gene (GCG) and its receptor (GCGR) further solidified our understanding of its molecular biology. nih.gov The development of glucagon receptor knockout mice in 2003 was another crucial technological advancement that helped in further characterizing its functions. bohrium.com Over the decades, research has evolved from identifying its basic hyperglycemic function to exploring its broader metabolic effects on lipid and amino acid metabolism, as well as its potential as a therapeutic target for metabolic diseases like type 2 diabetes and obesity. nih.govethz.chfrontiersin.org

Comparative Peptide Characteristics Across Human, Rat, and Porcine Species

A remarkable finding in early glucagon research was the high degree of conservation of its amino acid sequence across several mammalian species. Studies have confirmed that human, rat, and porcine glucagon (1-29) are identical in their primary structure. doi.orgnih.gov This conservation suggests a strong evolutionary pressure to maintain its biological function.

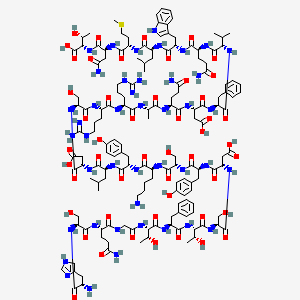

The identical 29-amino acid sequence for human, rat, and porcine glucagon is as follows: H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH novoprolabs.com

| Position | Human | Rat | Porcine |

|---|---|---|---|

| 1 | His | His | His |

| 2 | Ser | Ser | Ser |

| 3 | Gln | Gln | Gln |

| 4 | Gly | Gly | Gly |

| 5 | Thr | Thr | Thr |

| 6 | Phe | Phe | Phe |

| 7 | Thr | Thr | Thr |

| 8 | Ser | Ser | Ser |

| 9 | Asp | Asp | Asp |

| 10 | Tyr | Tyr | Tyr |

| 11 | Ser | Ser | Ser |

| 12 | Lys | Lys | Lys |

| 13 | Tyr | Tyr | Tyr |

| 14 | Leu | Leu | Leu |

| 15 | Asp | Asp | Asp |

| 16 | Ser | Ser | Ser |

| 17 | Arg | Arg | Arg |

| 18 | Arg | Arg | Arg |

| 19 | Ala | Ala | Ala |

| 20 | Gln | Gln | Gln |

| 21 | Asp | Asp | Asp |

| 22 | Phe | Phe | Phe |

| 23 | Val | Val | Val |

| 24 | Gln | Gln | Gln |

| 25 | Trp | Trp | Trp |

| 26 | Leu | Leu | Leu |

| 27 | Met | Met | Met |

| 28 | Asn | Asn | Asn |

| 29 | Thr | Thr | Thr |

While human, rat, and porcine glucagon are identical, it is noteworthy that variations exist in other species, such as the guinea pig, highlighting unique evolutionary paths. doi.orgnih.gov

Central Role of Glucagon (1-29) in Metabolic Homeostasis: A Research Overview

Glucagon's primary and most well-researched role is the maintenance of glucose homeostasis, acting as a counter-regulatory hormone to insulin. physiology.org Its main target organ is the liver, where it stimulates hepatic glucose production to prevent dangerously low blood sugar levels (hypoglycemia), particularly during fasting or stress. iomcworld.comiomcworld.com

The mechanism of action involves glucagon binding to its receptor on hepatocytes. This binding activates a G-protein, which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP). lifetein.com Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates key enzymes involved in glucose metabolism. lifetein.comnih.gov

Research has elucidated two primary pathways through which glucagon increases hepatic glucose output:

Glycogenolysis: Glucagon stimulates the breakdown of stored glycogen (B147801) in the liver into glucose, which is then released into the bloodstream. nih.govnih.gov PKA activates phosphorylase kinase, which in turn activates glycogen phosphorylase, the key enzyme in this process. tandfonline.com

Gluconeogenesis: Glucagon promotes the synthesis of glucose from non-carbohydrate precursors, such as amino acids and glycerol. iomcworld.comnih.gov It achieves this by increasing the transcription of genes for gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. nih.govtandfonline.com

| Metabolic Process | Primary Organ/Tissue | Mechanism of Action | Outcome |

|---|---|---|---|

| Glycogenolysis | Liver | Activation of glycogen phosphorylase via the cAMP-PKA pathway. nih.govtandfonline.com | Increased release of glucose into the bloodstream. nih.gov |

| Gluconeogenesis | Liver | Increased transcription of gluconeogenic enzymes (e.g., PEPCK, G6Pase). nih.govtandfonline.com | Increased synthesis of new glucose. iomcworld.com |

| Lipid Metabolism | Adipose Tissue, Liver | Promotes lipolysis and fatty acid oxidation. frontiersin.orgiomcworld.com | Increased availability of fatty acids for energy. iomcworld.com |

| Amino Acid Metabolism | Liver | Regulates hepatic amino acid turnover. tandfonline.comnih.gov | Feedback regulation of glucagon secretion. nih.gov |

Properties

Molecular Formula |

C153H225N43O49S |

|---|---|

Molecular Weight |

3482.7 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1 |

InChI Key |

MASNOZXLGMXCHN-ZLPAWPGGSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N |

Origin of Product |

United States |

Biosynthesis and Post Translational Processing of Proglucagon Precursor

Glucagon (B607659) (1-29) Gene Expression and Cellular Localization

The proglucagon gene is expressed in a restricted, cell-specific manner, primarily within the alpha-cells of the pancreatic islets, the enteroendocrine L-cells of the intestine, and specific neurons in the central nervous system. nih.govnih.gov The regulation of GCG gene transcription involves a complex interplay of transcription factors that direct its expression in these distinct locations. glucagon.comnih.gov For instance, transcription factors such as Pax6 and Cdx-2/3 have been shown to cooperate in regulating proglucagon gene transcription in islet cells. glucagon.com

Pancreatic Alpha-Cell Processing

In the alpha-cells of the pancreatic islets of Langerhans, the proglucagon gene is robustly expressed. frontiersin.orgnih.gov The primary product of proglucagon processing in these cells is Glucagon (1-29). oup.comresearchgate.net Following translation, the proglucagon precursor is cleaved to yield several peptides, including glicentin-related pancreatic polypeptide (GRPP), glucagon, intervening peptide-1 (IP-1), and the major proglucagon fragment (MPF). oup.comfrontiersin.org The POU domain transcription factor Brain-4 is abundantly expressed in these cells and is a key regulator of proglucagon gene expression through its interaction with the G1 element of the gene's promoter. nih.gov The presence of this neuronal transcription factor in pancreatic cells may explain the shared expression of proglucagon in both the pancreas and the brain. nih.gov

Enteroendocrine L-Cell Processing

The proglucagon gene is also expressed in enteroendocrine L-cells, which are primarily located in the distal ileum and colon. frontiersin.orgfrontiersin.org However, the post-translational processing of proglucagon in these cells follows a different pathway compared to pancreatic alpha-cells. frontiersin.orgoup.com Instead of glucagon, the primary bioactive peptides produced are glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2). oup.comnih.gov Other peptides generated include glicentin, oxyntomodulin, and intervening peptide-2 (IP-2). frontiersin.org The regulation of gene expression in these cells can be influenced by various factors; for example, activation of the Peroxisome proliferator-activated receptor (PPAR) β/δ has been shown to increase proglucagon expression and enhance GLP-1 release in murine intestinal L-cells. nih.gov

Neuronal Proglucagon Expression

In addition to the pancreas and intestine, proglucagon-containing neurons are found in the central nervous system, specifically in the nucleus of the solitary tract in the medulla oblongata and in the hypothalamus. nih.govfrontiersin.orgnih.gov The processing of proglucagon in these neurons is similar to that in the intestinal L-cells, generating GLP-1 and GLP-2. frontiersin.orgpnas.org These centrally produced peptides are involved in regulating food intake and satiety. pnas.org The expression of the proglucagon gene in both the brain and the pancreas is partly explained by the involvement of shared neuronal transcription factors like Brain-4. nih.gov

Table 1: Tissue-Specific Expression and Processing of Proglucagon

| Tissue/Cell Type | Primary Bioactive Products | Key Regulatory Factors/Enzymes | Reference |

|---|---|---|---|

| Pancreatic Alpha-Cells | Glucagon (1-29), Glicentin-related pancreatic polypeptide (GRPP), Major Proglucagon Fragment (MPF) | Prohormone Convertase 2 (PC2), Brain-4, Pax6 | frontiersin.orgnih.govoup.comfrontiersin.org |

| Enteroendocrine L-Cells (Intestine) | Glucagon-like peptide-1 (GLP-1), Glucagon-like peptide-2 (GLP-2), Oxyntomodulin, Glicentin | Prohormone Convertase 1/3 (PC1/3), Cdx-2/3, PPARβ/δ | frontiersin.orgglucagon.comoup.comfrontiersin.orgnih.gov |

| Central Nervous System (Neurons) | Glucagon-like peptide-1 (GLP-1), Glucagon-like peptide-2 (GLP-2) | Prohormone Convertase 1/3 (PC1/3) | nih.govfrontiersin.org |

Enzymatic Cleavage Pathways by Prohormone Convertases

The tissue-specific processing of proglucagon is orchestrated by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteases. nih.govnih.gov The differential expression of these enzymes in various cell types dictates which bioactive peptides are cleaved from the proglucagon precursor. frontiersin.orgnih.gov

Prohormone Convertase 2 (PC2)-Dependent Maturation

In pancreatic alpha-cells, Prohormone Convertase 2 (PC2) is the key enzyme responsible for the maturation of proglucagon. researchgate.netnih.govoup.com PC2 is highly expressed in alpha-cells, whereas the related enzyme Prohormone Convertase 1/3 (PC1/3) is largely absent. researchgate.netwikipedia.org PC2 cleaves proglucagon at specific dibasic amino acid sites to liberate glucagon and the major proglucagon fragment (MPF). oup.comresearchgate.net Studies in PC2 knockout mice have confirmed its essential role; these mice lack mature glucagon, leading to hypoglycemia and significant hyperplasia of pancreatic alpha-cells. oup.com The activity of PC2 itself is dependent on the neuroendocrine protein 7B2, which acts as a chaperone essential for activating the enzyme. nih.gov

Prohormone Convertase 1/3 (PC1/3)-Dependent Processing

In contrast to the pancreas, the processing of proglucagon in intestinal L-cells and proglucagon-expressing neurons is predominantly mediated by Prohormone Convertase 1/3 (PC1/3), also known as PC1. oup.comfrontiersin.orgwikipedia.orgoup.com PC1/3 cleaves the proglucagon precursor at different sites than PC2, resulting in the production of glicentin, oxyntomodulin, GLP-1, and GLP-2. oup.comfrontiersin.org The expression of PC1/3 is both necessary and sufficient for the complete processing of proglucagon to intestinal GLP-1. researchgate.net Studies in PC1/3-deficient mice show severely impaired intestinal proglucagon processing and a lack of GLP-1 formation. oup.com While some evidence suggests a minor presence of PC2 in the gut or PC1/3 in the pancreas, the distinct, dominant expression of each convertase in its respective tissue is the primary determinant of the final peptide products. frontiersin.orgnih.gov

Table 2: Comparison of Prohormone Convertases in Proglucagon Processing

| Enzyme | Primary Location of Action | Proglucagon Cleavage Products | Reference |

|---|---|---|---|

| Prohormone Convertase 2 (PC2) | Pancreatic Alpha-Cells | Glucagon (1-29), Glicentin-related pancreatic polypeptide (GRPP), Major Proglucagon Fragment (MPF) | oup.comresearchgate.netfrontiersin.orgoup.comnih.gov |

| Prohormone Convertase 1/3 (PC1/3) | Enteroendocrine L-Cells, Central Nervous System Neurons | GLP-1, GLP-2, Glicentin, Oxyntomodulin | oup.comfrontiersin.orgwikipedia.orgoup.comresearchgate.net |

Tissue-Specific Differential Processing of Proglucagon-Derived Peptides

The diversification of proglucagon's function occurs through tissue-specific differential processing. nih.gov This means that the same proglucagon precursor is cut differently depending on the tissue type, leading to the production of a distinct set of peptide hormones. researchgate.netresearchgate.net This remarkable specificity is primarily controlled by the differential expression of two key prohormone convertases: Prohormone Convertase 2 (PC2) and Prohormone Convertase 1/3 (PC1/3). frontiersin.orgnih.govnih.gov

In the alpha-cells of the pancreas , the dominant enzyme is PC2. bioscientifica.compnas.org PC2 cleaves proglucagon at specific sites to primarily yield:

Glucagon (1-29) : The key hormone responsible for raising blood glucose levels.

Glicentin-related pancreatic polypeptide (GRPP) . frontiersin.org

Intervening peptide-1 (IP-1) . frontiersin.org

Major proglucagon fragment (MPGF) , which contains the sequences for GLP-1 and GLP-2 but is not further processed in the pancreas. frontiersin.orgnih.gov

In contrast, in the enteroendocrine L-cells of the intestine and certain neurons in the brainstem , the predominant enzyme is PC1/3. bioscientifica.comtaylorandfrancis.comresearchgate.net Here, PC1/3 cleaves proglucagon at different sites, resulting in a completely different set of hormones:

Glucagon-like peptide-1 (GLP-1) : An incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon, and slows gastric emptying. researchgate.netresearchgate.netglucagon.com

Glucagon-like peptide-2 (GLP-2) : A peptide that promotes intestinal growth and nutrient absorption. researchgate.netresearchgate.netglucagon.com

Oxyntomodulin (OXM) . frontiersin.orgtaylorandfrancis.com

Glicentin . researchgate.net

This differential processing ensures that the pancreas secretes a hormone to raise blood sugar (glucagon), while the gut secretes hormones (like GLP-1) that signal nutrient availability and help manage glucose levels after a meal. frontiersin.orgglucagon.com

| Tissue | Primary Prohormone Convertase | Major Peptide Products |

|---|---|---|

| Pancreatic α-cells | PC2 | Glucagon, GRPP, MPGF |

| Intestinal L-cells | PC1/3 | GLP-1, GLP-2, Oxyntomodulin, Glicentin |

| Brain (Nucleus of the Solitary Tract) | PC1/3 | GLP-1, GLP-2, Oxyntomodulin, Glicentin |

Genetic Variation in Proglucagon Processing and its Research Implications

Genetic variations within the proglucagon gene (GCG) and the genes for the processing enzymes can have significant implications for metabolism and disease research. frontiersin.org Studying these variations helps scientists understand the precise roles of the different proglucagon-derived peptides and how disruptions in their production can contribute to metabolic disorders like diabetes and obesity. medrxiv.orgnih.gov

A 2021 study analyzing the genomes of 168 mammalian species found that while the GCG gene is highly conserved, there are variations, particularly in the GLP-2 sequence. bohrium.comnih.govnih.gov Research involving large human population databases, such as the UK Biobank, has identified numerous rare missense variants in the GCG gene. researchgate.netfrontiersin.org These variants are more likely to be found in the less-conserved regions of the proglucagon precursor, while the sequences for glucagon and GLP-1 are under stronger evolutionary pressure to remain unchanged, highlighting their critical physiological roles. frontiersin.org

Research implications of these genetic variations are profound:

Understanding Disease Pathophysiology : Variants that alter the processing of proglucagon can lead to changes in the levels of circulating hormones. For example, a variant that reduces the efficiency of PC2 could lead to lower glucagon levels, while a variant affecting PC1/3 could alter GLP-1 and GLP-2 production. oup.comnih.gov Studying individuals with these natural genetic experiments can provide invaluable insights into the development of type 2 diabetes, obesity, and other metabolic diseases. medrxiv.orgnih.govnih.gov

Drug Development : The proglucagon system is a major target for therapeutic drugs, particularly GLP-1 receptor agonists for diabetes and obesity. researchgate.net Understanding the natural genetic variability in the GCG gene and its receptors can help researchers design more effective drugs and predict patient responses to them. frontiersin.org

Functional Studies : Identifying individuals with specific genetic variants allows for targeted studies to determine the precise functional consequences of those mutations. For example, a variant in the glucagon sequence might affect its ability to bind to its receptor, leading to altered glucose homeostasis. glucagon.com Investigating these effects helps to map the functional landscape of each peptide.

| Genetic Variation Type | Potential Effect | Research Implication |

|---|---|---|

| Missense variant in GCG (Glucagon region) | Altered glucagon structure and receptor binding | Insights into glucose homeostasis and diabetes risk. glucagon.com |

| Missense variant in GCG (GLP-1 region) | Altered GLP-1 structure and incretin effect | Understanding variability in insulin response and obesity. frontiersin.orgnih.gov |

| Variant in PC2 gene | Reduced conversion of proglucagon to glucagon | Model for studying the consequences of glucagon deficiency. nii.ac.jp |

| Variant in PC1/3 gene | Impaired production of GLP-1 and GLP-2 | Studying the role of incretins in nutrient absorption and metabolic control. glucagon.com |

Glucagon 1 29 Receptor Interactions and Intracellular Signaling Transduction

Glucagon (B607659) Receptor (GCGR) Expression and Distribution Profile

The physiological effects of glucagon are dictated by the expression and distribution of its cognate receptor, the GCGR. While the liver is the primary site of glucagon action, the GCGR is also expressed in various extrahepatic tissues, where it mediates a range of metabolic and physiological functions.

Hepatic Glucagon Receptor Biology and Research Models

The liver is the principal target organ for glucagon, expressing the highest density of GCGRs. snmjournals.org Glucagon binding to hepatic GCGRs is a key signal for the regulation of glucose metabolism, primarily by stimulating glycogenolysis (the breakdown of glycogen (B147801) to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). nih.govyoutube.com This leads to an increase in hepatic glucose output, thereby raising blood glucose levels. nih.gov The expression of GCGRs in the liver is not uniform, with studies indicating a heterogeneous distribution. snmjournals.org For instance, imaging studies have shown a lower density of GCGRs in the left lobe of the liver compared to the right lobe. snmjournals.org

Hepatic GCGR signaling is also involved in lipid metabolism. Glucagon can influence hepatic lipid synthesis, secretion, and oxidation. glucagon.com Dysregulation of hepatic glucagon signaling is associated with metabolic diseases such as type 2 diabetes, where exaggerated glucagon secretion contributes to hyperglycemia. nih.govacs.org

Various research models are employed to study hepatic glucagon receptor biology. These include:

Primary hepatocytes: These cells, isolated directly from the liver, provide a physiologically relevant model to study glucagon-stimulated glucose production and intracellular signaling. sc.edu

Cell lines: Immortalized liver cell lines, such as HepG2 and Huh-7, are also utilized to investigate the molecular mechanisms of GCGR signaling. sc.edunih.gov

Table 1: Research Models for Studying Hepatic Glucagon Receptor Biology

| Model Type | Description | Key Applications |

| Primary Hepatocytes | Cells directly isolated from liver tissue. | Studying glucagon-stimulated glucose production and signaling pathways in a native environment. sc.edu |

| Gcgr∆liver Mice | Mice with a targeted deletion of the glucagon receptor specifically in the liver. | Dissecting the role of hepatic glucagon signaling in systemic glucose homeostasis. nih.gov |

| HepG2 & Huh-7 Cells | Human-derived immortalized liver cell lines. | Investigating molecular mechanisms of GCGR activation, signaling, and regulation. sc.edunih.gov |

Extrahepatic Glucagon Receptor Localization and Functional Significance

Beyond the liver, the GCGR is expressed in a variety of other tissues, although generally at lower levels. nih.gov The functional significance of these extrahepatic receptors is an active area of research.

Kidney: The kidney expresses GCGRs, and glucagon is known to influence renal gluconeogenesis. news-medical.nettaylorandfrancis.com While the precise contribution of renal GCGRs to systemic glucose homeostasis is still being elucidated, imaging studies have detected glucagon receptor binding in the kidneys. snmjournals.org

Heart: The presence and function of GCGRs in the heart have been a subject of some debate. frontiersin.org However, some studies have reported GCGR expression in cardiac tissue, suggesting a potential role for glucagon in cardiac function. taylorandfrancis.com

Spleen: Evidence for GCGR expression in the spleen is less established compared to other tissues.

Brain: GCGRs are expressed in various regions of the brain, including the hypothalamus. nih.govproteopedia.org Hypothalamic glucagon signaling has been shown to inhibit hepatic glucose production, an effect mediated by Protein Kinase A (PKA). droracle.ai This suggests a role for central glucagon signaling in the regulation of glucose homeostasis.

Adrenal Glands: The presence of GCGRs in the adrenal glands has been reported.

Retina: Information regarding GCGR expression in the retina is limited.

Gastrointestinal Tract: GCGRs are found in the gastrointestinal tract, including intestinal smooth muscle. nih.govproteopedia.org

Table 2: Extrahepatic Glucagon Receptor (GCGR) Localization and Potential Functions

| Tissue | Reported GCGR Expression | Potential Functional Significance |

| Kidney | Yes news-medical.nettaylorandfrancis.com | Renal gluconeogenesis. news-medical.net |

| Heart | Controversial, but some reports exist. taylorandfrancis.comfrontiersin.org | Potential influence on cardiac function. |

| Brain | Yes, including the hypothalamus. nih.govproteopedia.org | Central regulation of glucose homeostasis. droracle.ai |

| Adrenal Glands | Reported. | Function not well-defined. |

| Gastrointestinal Tract | Yes. nih.govproteopedia.org | Regulation of gut motility and other functions. |

Molecular Mechanisms of GCGR Activation and Downstream Cascades

The binding of glucagon to the GCGR initiates a cascade of intracellular events, leading to the cellular responses characteristic of this hormone. This process involves the coupling of the receptor to heterotrimeric G proteins and the subsequent activation of effector enzymes and second messenger systems.

G Protein Coupling and Effector System Activation (Gαs, Gq)

The GCGR is a class B G-protein coupled receptor that primarily couples to the stimulatory G protein, Gαs. proteopedia.orgwikipedia.org However, it can also couple to other G proteins, such as Gαq, leading to diverse cellular responses. creative-diagnostics.comeurekalert.org

Gαs Coupling: Upon glucagon binding, the GCGR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein. youtube.com This activation leads to the dissociation of the Gαs subunit from the βγ-subunits. The activated Gαs subunit then stimulates its primary effector, adenylyl cyclase. creative-diagnostics.comyoutube.com

Gαq Coupling: The GCGR can also couple to Gαq/11. nih.gov Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. nih.gov Some research suggests that at physiological glucagon concentrations, the PLC/IP3 pathway may be the predominant signaling route, while the adenylyl cyclase/cAMP pathway is recruited at higher concentrations. nih.gov

The ability of the GCGR to couple to different G proteins allows for a more complex and nuanced regulation of cellular function in response to glucagon.

Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Generation

The canonical signaling pathway for glucagon involves the Gαs-mediated activation of adenylyl cyclase. news-medical.netcreative-diagnostics.com Adenylyl cyclase is a membrane-bound enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). youtube.com This leads to a rapid increase in intracellular cAMP levels. creative-diagnostics.com cAMP acts as a crucial second messenger, propagating the signal initiated by glucagon binding at the cell surface to intracellular effector proteins. youtube.com The generation of cAMP is a key amplification step in the glucagon signaling cascade. creative-diagnostics.com Recent studies have also indicated that GCGR can continue to generate cAMP even after being internalized into endosomes, suggesting that signaling is not limited to the plasma membrane. nih.gov

Protein Kinase A (PKA) Signaling Pathways

The primary intracellular effector of cAMP is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. droracle.aidroracle.ai In its inactive state, PKA exists as a tetramer consisting of two regulatory subunits and two catalytic subunits. youtube.com The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation and activation of the catalytic subunits. youtube.comdroracle.ai

Once activated, PKA phosphorylates a variety of downstream target proteins on serine and threonine residues, thereby altering their activity and leading to the metabolic effects of glucagon. droracle.aidroracle.ai Key PKA-mediated events in the liver include:

Regulation of Glycogen Metabolism: PKA phosphorylates and activates phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase, the enzyme that catalyzes the rate-limiting step in glycogenolysis. news-medical.net Simultaneously, PKA phosphorylates and inactivates glycogen synthase, the enzyme responsible for glycogen synthesis. news-medical.net This dual regulation ensures a coordinated shift from glycogen storage to glycogen breakdown.

Stimulation of Gluconeogenesis: PKA phosphorylates and activates the transcription factor cAMP-response element-binding protein (CREB). nih.gov Activated CREB binds to cAMP response elements (CREs) in the promoters of genes encoding key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to their increased transcription. nih.gov PKA also phosphorylates and regulates the activity of the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), leading to a decrease in the levels of fructose-2,6-bisphosphate, an allosteric inhibitor of gluconeogenesis and activator of glycolysis. nih.gov

Table 3: Key Downstream Targets of Protein Kinase A (PKA) in Glucagon Signaling

| Target Protein | Effect of PKA Phosphorylation | Metabolic Outcome |

| Phosphorylase Kinase | Activation | Increased Glycogenolysis news-medical.net |

| Glycogen Synthase | Inactivation | Decreased Glycogen Synthesis news-medical.net |

| CREB | Activation | Increased Transcription of Gluconeogenic Enzymes nih.gov |

| PFK-2/FBPase-2 | Regulation | Decreased Fructose-2,6-bisphosphate, promoting gluconeogenesis and inhibiting glycolysis. nih.gov |

cAMP Response Element-Binding Protein (CREB) Pathway Activation

The binding of glucagon (1-29) to its receptor, a G-protein-coupled receptor (GPCR), primarily on the surface of hepatocytes, initiates a cascade of intracellular events. youtube.comyoutube.com A key consequence of this binding is the activation of the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). youtube.comnih.gov This increase in intracellular cAMP is a critical step that leads to the activation of Protein Kinase A (PKA). youtube.comnih.gov

Activated PKA then phosphorylates the cAMP Response Element-Binding Protein (CREB) at a specific serine residue (Ser133). tufts.edu This phosphorylation event is a pivotal moment in the signaling cascade, enabling CREB to bind to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of target genes. youtube.comtufts.edu This binding facilitates the recruitment of transcriptional co-activators, such as CREB-regulated transcriptional coactivator 2 (CRTC2) and CREB-binding protein (CBP). nih.govucla.edu The entire complex then drives the transcription of genes involved in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. nih.govnih.gov

Key genes transcriptionally upregulated by the glucagon-CREB pathway include those encoding for phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase, both of which are crucial enzymes in the gluconeogenic pathway. nih.govresearchgate.net Beyond glucose metabolism, this pathway also regulates the transcription of enzymes involved in the urea (B33335) cycle and amino acid transporters, highlighting its broader role in metabolic homeostasis. nih.govmdpi.com

Interestingly, research in MIN6 cells and pancreatic islets has revealed that glucagon can also promote CREB phosphorylation through the activation of the ERK1/2 pathway, downstream of PKA. nih.govresearchgate.net This suggests a more complex and potentially cell-type-specific regulation of CREB activation by glucagon.

Intracellular Calcium Flux and Regulation

The interaction of glucagon (1-29) with its receptor can also lead to an increase in intracellular calcium concentrations ([Ca2+]i), although the mechanisms and physiological significance of this are multifaceted and can be cell-type dependent. One established pathway involves the coupling of the glucagon receptor to the Gq alpha subunit, which activates phospholipase C (PLC). youtube.comwikipedia.org PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to its receptors, triggering the release of stored calcium into the cytosol. youtube.com

This release of calcium from intracellular stores can then activate various downstream signaling cascades. For instance, the increased calcium can bind to calmodulin, which in turn activates glycogen phosphorylase kinase, further contributing to the breakdown of glycogen. wikipedia.org

In pancreatic α-cells, the regulation of intracellular calcium is particularly complex and crucial for glucagon secretion itself. At low glucose concentrations, α-cells exhibit calcium oscillations that are critical for glucagon release. nih.govplos.org These oscillations are primarily driven by the activity of L-type voltage-gated calcium channels. nih.govplos.org However, studies have also highlighted the importance of calcium release from the ER, mediated by ryanodine (B192298) receptors, in regulating glucagon secretion. nih.gov Interestingly, high glucose levels appear to suppress glucagon secretion through a mechanism that can be independent of changes in intracellular calcium, suggesting the existence of a calcium-independent inhibitory pathway. nih.govnih.gov

Furthermore, in cardiac cells, the glucagon fragment miniglucagon (glucagon 19-29) has been shown to potentiate the calcium-releasing effects of glucagon, suggesting a synergistic action in modulating intracellular calcium homeostasis in this tissue. ahajournals.org The interplay between cAMP-PKA signaling and calcium signaling is also evident, as PKA can phosphorylate and modulate the activity of channels and receptors involved in calcium flux. nih.gov

| Signaling Component | Role in Glucagon (1-29) Action | Key Downstream Effects | Supporting Evidence |

| cAMP | Second messenger produced upon glucagon receptor activation. | Activates Protein Kinase A (PKA). | youtube.comnih.gov |

| PKA | Activated by cAMP, phosphorylates downstream targets. | Phosphorylates and activates CREB. | youtube.comnih.govtufts.edu |

| CREB | Transcription factor activated by PKA-mediated phosphorylation. | Binds to CREs in gene promoters to regulate transcription. | youtube.comtufts.edunih.gov |

| Phospholipase C (PLC) | Activated by Gq-coupled glucagon receptor signaling. | Generates IP3 and DAG. | youtube.comwikipedia.org |

| IP3 | Binds to receptors on the endoplasmic reticulum. | Triggers release of intracellular calcium stores. | youtube.com |

| Intracellular Calcium ([Ca2+]i) | Increased via release from ER and influx through channels. | Activates various downstream enzymes and signaling pathways. | wikipedia.orgnih.gov |

| ERK1/2 | Can be activated downstream of PKA in some cell types. | Contributes to CREB phosphorylation. | nih.govresearchgate.net |

Structure-Function Relationships Governing Glucagon (1-29) Receptor Binding and Activation

The specific sequence and conformation of the 29-amino-acid glucagon peptide are critical for its ability to bind to and activate the glucagon receptor. The interaction is a complex, two-step process involving distinct regions of both the ligand and the receptor.

Role of Specific Amino Acid Residues in Ligand-Receptor Interaction

The binding of glucagon to its receptor involves both the N-terminal and C-terminal regions of the peptide. The C-terminal portion of glucagon (residues 12-29) is thought to be primarily responsible for the initial binding and docking of the hormone to the extracellular domain (ECD) of the glucagon receptor. This region of the peptide forms an alpha-helical structure that fits into a hydrophobic pocket on the receptor's ECD.

The N-terminal region of glucagon (residues 1-11), particularly the first few amino acids, is crucial for receptor activation. Following the initial binding of the C-terminus, the N-terminus of glucagon interacts with the transmembrane domain (TMD) of the receptor, causing a conformational change that triggers intracellular signaling.

Several key amino acid residues have been identified as being particularly important for this interaction:

His1: The very first amino acid is essential for receptor activation. Its removal or substitution often leads to a significant loss of potency.

Asp9, Phe6, and Tyr10: These residues in the N-terminal region are critical for the activation of the receptor.

Tyr13, Leu14, and Arg17-Arg18: These residues in the central and C-terminal regions are important for binding affinity. The dibasic Arg17-Arg18 motif is also a site for enzymatic cleavage.

Trp25, Met27, and Thr29: These C-terminal residues are key for high-affinity binding to the receptor's extracellular domain.

Mutational Analysis of Glucagon (1-29) and its Impact on Binding Affinity

Systematic mutational studies, where individual amino acids are substituted, have provided detailed insights into the structure-function relationships of glucagon. Alanine scanning mutagenesis, a technique where each amino acid is systematically replaced by alanine, has been particularly informative.

| Original Residue | Position | Effect of Mutation on Binding Affinity | Effect of Mutation on Receptor Activation |

| His | 1 | Moderate Decrease | Significant Decrease |

| Ser | 2 | Minor Decrease | Moderate Decrease |

| Phe | 6 | Significant Decrease | Significant Decrease |

| Asp | 9 | Significant Decrease | Significant Decrease |

| Tyr | 10 | Significant Decrease | Significant Decrease |

| Tyr | 13 | Significant Decrease | Minor Decrease |

| Arg | 17 | Moderate Decrease | Minor Decrease |

| Arg | 18 | Moderate Decrease | Minor Decrease |

| Trp | 25 | Significant Decrease | Minor Decrease |

| Met | 27 | Significant Decrease | Minor Decrease |

These studies have confirmed the "two-domain" binding model, where the C-terminus of glucagon is the primary determinant of binding affinity, while the N-terminus is the key to receptor activation and subsequent intracellular signaling. Modifications in the C-terminal region generally result in a greater loss of binding affinity, whereas mutations in the N-terminal region have a more pronounced effect on the ability of the peptide to activate the receptor, even if binding is less affected.

Investigating Allosteric Modulation of the Glucagon Receptor

Allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric site (the binding site for the endogenous ligand) and modify the receptor's activity. For the glucagon receptor, both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) have been investigated.

Positive Allosteric Modulators (PAMs): These molecules can enhance the effect of glucagon, either by increasing its binding affinity or by potentiating the receptor's signaling response. Research in this area is focused on developing compounds that could amplify the therapeutic effects of glucagon in specific situations.

Negative Allosteric Modulators (NAMs): These compounds reduce the activity of the glucagon receptor. They represent a potential therapeutic strategy for conditions characterized by excessive glucagon action, such as type 2 diabetes. Several small-molecule NAMs have been developed and studied for their ability to lower blood glucose levels by inhibiting glucagon-mediated hepatic glucose production.

The identification and characterization of allosteric binding sites on the glucagon receptor are areas of active research. These sites are often located within the transmembrane domains of the receptor, and their modulation can induce conformational changes that affect the binding of glucagon or the receptor's ability to couple to intracellular G-proteins.

Cross-Reactivity and Interactions with Other Related Receptors (e.g., Glucagon-Like Peptide-1 Receptor)

The glucagon receptor belongs to the class B family of G-protein-coupled receptors, which also includes receptors for other structurally related peptides, most notably the glucagon-like peptide-1 (GLP-1) receptor. Glucagon and GLP-1 are both derived from the same proglucagon precursor molecule but are processed differently in different tissues.

While glucagon and GLP-1 have distinct primary receptors and often opposing physiological effects (glucagon raises blood glucose, while GLP-1 lowers it), there is a degree of cross-reactivity.

Glucagon at the GLP-1 Receptor: At high concentrations, glucagon can bind to and activate the GLP-1 receptor, although with significantly lower affinity and potency than GLP-1 itself. This interaction is generally not considered to be of major physiological significance under normal conditions.

GLP-1 at the Glucagon Receptor: Similarly, GLP-1 has very weak activity at the glucagon receptor.

Oxyntomodulin: This peptide, also derived from proglucagon, is a dual agonist, capable of activating both the glucagon and GLP-1 receptors. This has led to interest in developing dual-agonist molecules for the treatment of obesity and type 2 diabetes, aiming to combine the anorexic and glucose-lowering effects of GLP-1 with the energy expenditure-increasing effects of glucagon.

The structural similarities between the glucagon and GLP-1 receptors, particularly in their extracellular domains, provide the basis for this cross-reactivity. However, subtle differences in the amino acid sequences of the binding pockets of each receptor are responsible for their ligand selectivity. Understanding these differences is crucial for the design of specific agonists and antagonists for each receptor, as well as for the development of dual-agonist therapies.

Glucagon 1 29 Degradation and Clearance Mechanisms

Enzymatic Degradation Pathways of Circulating Glucagon (B607659) (1-29)

Once in circulation, glucagon is a target for several proteolytic enzymes that cleave the peptide, typically leading to its inactivation.

Dipeptidyl Peptidase 4 (DPP-4), also known as the cell surface antigen CD26, is a widely distributed serine protease. It is well-known for its role in inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.comnih.gov Glucagon is also a recognized substrate for DPP-4. researchgate.netglucagon.com The enzyme specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the second position. nih.gov

Mechanism of Action : DPP-4 acts on the N-terminus of the intact glucagon (1-29) molecule, removing the dipeptide His¹-Ser². This enzymatic action yields the primary metabolite, glucagon (3-29). researchgate.net Further degradation can also occur; studies using purified porcine DPP-4 have demonstrated the sequential formation of glucagon (3–29) followed by glucagon (5–29). researchgate.net

Impact on Bioactivity : The N-terminal region of glucagon is indispensable for its ability to bind to the glucagon receptor and elicit its biological effects. Consequently, the cleavage of the first two amino acids by DPP-4 results in a substantial loss of glucagon's hyperglycemic activity. researchgate.net

Physiological Relevance : While the degradation of glucagon by DPP-4 is well-established in vitro, its exact contribution to the termination of glucagon action in vivo remains a topic of discussion. glucagon.com Some evidence suggests that glucagon may be a less favorable substrate for DPP-4 in vivo compared to the incretin hormones. nih.gov Nonetheless, studies have confirmed the rapid conversion of glucagon to glucagon (3-29) in human serum, a process that is effectively blocked by the addition of specific DPP-4 inhibitors. researchgate.net

In addition to DPP-4, a variety of other proteases participate in the breakdown of glucagon.

Neprilysin (Neutral Endopeptidase 24.11) : Neprilysin (NEP) is a zinc metallopeptidase located on the surface of various cells, with particularly high concentrations in the kidneys. wikipedia.org It is known to hydrolyze several peptide hormones. Research in porcine models has indicated that NEP plays a significant role in the degradation of both endogenous and exogenously supplied glucagon. glucagon.com

Insulin-Degrading Enzyme (IDE) : As its name suggests, IDE is a key enzyme in insulin (B600854) catabolism, but it also degrades other peptides, including glucagon. nih.gov Studies have confirmed that IDE is a physiological regulator of glucagon levels. nih.gov It has been proposed that IDE within hepatic endosomes contributes to glucagon clearance at a neutral pH. oup.com

Other Endosomal Proteases : Following receptor-mediated internalization, particularly in the liver, glucagon is degraded within cellular compartments called endosomes. This degradation process is pH-sensitive, showing maximal activity in an acidic environment. oup.com The proteases cathepsin B and cathepsin D, in their membrane-bound forms, have been implicated in this endosomal degradation pathway. oup.com

Receptor-Mediated Endocytosis in Glucagon (1-29) Elimination

A major pathway for clearing glucagon from the bloodstream is receptor-mediated endocytosis. nih.gov This mechanism is most active in tissues that highly express the glucagon receptor (GCGR), a member of the G protein-coupled receptor family. nih.gov

The process is initiated when glucagon binds to its receptor on the cell surface, predominantly on hepatocytes and kidney cells. nih.gov This binding event triggers the internalization of the hormone-receptor complex into the cell, encapsulated within an endosome. oup.com As the endosome matures, its internal environment becomes more acidic, which promotes the dissociation of glucagon from its receptor. The liberated glucagon peptide is then subjected to degradation by the endosomal proteases mentioned previously. oup.com This efficient, receptor-driven pathway ensures that a large fraction of glucagon is cleared and catabolized directly within its primary target tissues.

Organ-Specific Clearance Pathways (e.g., Hepatic and Renal Contribution)

The liver and the kidneys are the two principal organs responsible for the removal of glucagon from circulation, a fact that correlates with the high density of glucagon receptors in these organs. nih.govresearchgate.net It is estimated that these two organs collectively account for 60% to 70% of total glucagon clearance. researchgate.netdrugbank.com

Hepatic Clearance : As the primary site of glucagon's metabolic actions, the liver plays a central role in its clearance, accounting for approximately 30% of its elimination. nih.govdrugbank.com Following binding to hepatocyte receptors, glucagon is taken up by the cells and degraded. physiology.org

Renal Clearance : The kidneys are equally vital for glucagon elimination and significantly contribute to its metabolic clearance rate. drugbank.comdiabetesjournals.org This is underscored by findings that patients with end-stage renal disease exhibit a marked decrease in glucagon clearance. diabetesjournals.org Elimination by the kidneys is a dual process, involving enzymatic degradation at the renal tubular brush border by enzymes like DPP-4 and NEP, as well as receptor-mediated uptake and subsequent intracellular degradation. wikipedia.orgnih.gov A pivotal human study comparing individuals with chronic kidney disease (CKD) and liver cirrhosis found that glucagon clearance was significantly impaired in the CKD group but was preserved in those with cirrhosis. This provides strong evidence for the kidneys being a primary site of glucagon elimination in humans. regionh.dk

It is worth noting that some discrepancies exist in animal model studies regarding the relative importance of each organ, with some studies in dogs pointing to a shared role, while others in pigs suggest the kidney is the dominant organ of clearance. nih.gov

In Vitro and Ex Vivo Peptide Stability and Degradation Products under Varied Conditions (e.g., acidic, alkaline)

Glucagon is notoriously unstable in aqueous solutions, a characteristic that complicates its pharmaceutical formulation. nih.govgoogle.com Its degradation profile is highly influenced by the pH of the solution.

Under acidic conditions (e.g., pH 2.5), where glucagon is most soluble, it undergoes predictable chemical degradation. google.comresearchgate.net Laboratory studies have identified two main degradation pathways in acidic environments: cleavage of peptide bonds adjacent to aspartic acid residues and the deamidation of glutamine residues. researchgate.netscispace.com

| Degradation Pathway | Residue Position(s) | Description |

| Aspartic Acid Cleavage | Asp-9, Asp-15, Asp-21 | Peptide bond hydrolysis occurs on the C-terminal side of Asp-9 and Asp-21, and on both sides of the Asp-15 residue. |

| Glutaminyl Deamidation | Gln-3, Gln-20, Gln-24 | The amide group on the side-chain of glutamine is hydrolyzed, converting the residue to glutamic acid. Deamidation of the Asn-28 residue was not observed under these conditions. |

| Data sourced from Joshi et al. (2000). researchgate.net |

In alkaline solutions (e.g., pH 9-10), the tendency of glucagon to form fibril aggregates is greatly reduced, but the rate of chemical degradation increases. nih.gov The predominant degradation reactions in this pH range are oxidation, deamidation, and isomerization. nih.govnih.gov

| Degradation Pathway | Residue Position(s) | Impact on Bioactivity |

| Oxidation | Met-27 | Oxidation of the sulfur-containing methionine residue is a frequent modification but does not substantially impair biological activity. |

| Deamidation | Gln-3, Asn-28 | Deamidation at the Gln-3 position leads to a pronounced loss of biological potency. |

| Isomerization | Asp-9 | Isomerization at the Asp-9 position results in a significant reduction in bioactivity. |

| Deamidation with Isomerization | Asn-28 | The combination of these two modifications at the Asn-28 residue also causes a marked loss of potency. |

| Data sourced from Bako et al. (2014). nih.gov |

Glucagon (1-29) Aggregation and Fibrillation Dynamics

A defining feature of glucagon's physical instability is its high propensity to self-assemble into ordered, insoluble amyloid-like fibrils. This process is most pronounced in aqueous solutions at or near neutral pH, where the peptide's solubility is at its minimum. google.complos.org This aggregation is a critical issue in pharmacology, as it results in the formation of biologically inactive and potentially cytotoxic structures. nih.govnih.gov

Influencing Factors : The kinetics of fibrillation are sensitive to a range of environmental factors, including the concentration of the peptide, temperature, pH, ionic strength of the solution, and the presence of physical agitation. nih.govplos.orgnih.gov While aggregation is rapid under acidic conditions, it is significantly inhibited in alkaline solutions. nih.gov

Mechanism and Morphology : The formation of fibrils is a nucleation-dependent polymerization process. nih.gov Detailed structural studies have shown that, depending on the precise solution conditions, glucagon can form several morphologically distinct types of fibrils. These different fibril "strains" vary in their underlying molecular packing and can be propagated by seeding. nih.gov

Conformational States : Glucagon is conformationally flexible and can adopt several structures: it exists as a random-coil monomer in dilute solution, forms an α-helical structure in trimeric assemblies and crystals, and adopts a β-sheet-rich conformation in the aggregated amyloid fibril state. nih.gov The conformational switch from α-helix or random coil to a β-sheet structure is the fundamental event that initiates the aggregation cascade.

Physiological Roles and Metabolic Regulatory Actions of Glucagon 1 29 in Preclinical Models

Fundamental Mechanisms of Glucose Homeostasis Regulation

Glucagon (B607659) is essential for maintaining glucose homeostasis, primarily by stimulating hepatic glucose production to raise blood glucose levels. nih.govphysiology.orgphysiology.org This is achieved through a coordinated series of actions on the liver that promote the synthesis and release of glucose while simultaneously inhibiting its storage and breakdown. physiology.org These effects are mediated through the glucagon receptor (GCGR), a G protein-coupled receptor predominantly expressed in the liver. mdpi.com Activation of the GCGR initiates a signaling cascade that leads to the modulation of key enzymes involved in glucose metabolism. wikipedia.orgfrontiersin.org

In response to low blood glucose, glucagon potently stimulates the liver to release glucose into the bloodstream. nih.gov This is accomplished through two primary mechanisms: glycogenolysis and gluconeogenesis. wikipedia.orgphysiology.org

Glycogenolysis: Glucagon triggers the breakdown of stored glycogen (B147801) into glucose. wikipedia.org Studies in perfused rat livers have demonstrated that glucagon administration directly stimulates glucose output by promoting glycogenolysis. physiology.org The binding of glucagon to its receptor activates a G protein, which in turn activates adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org cAMP then activates Protein Kinase A (PKA), which phosphorylates and activates glycogen phosphorylase kinase. This enzyme, in turn, phosphorylates and activates glycogen phosphorylase, the key enzyme responsible for cleaving glucose units from the glycogen polymer.

Gluconeogenesis: When glycogen stores are depleted, glucagon promotes the synthesis of glucose from non-carbohydrate precursors such as amino acids (particularly alanine), lactate, and glycerol. wikipedia.orgnih.gov Glucagon stimulates the expression of genes encoding key gluconeogenic enzymes, including phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. physiology.org Preclinical studies in rats show that physiological concentrations of glucagon can increase ketogenesis from substrates like palmitate in hepatocytes, a process linked to gluconeogenesis. mdpi.com

Concurrently with stimulating glucose production, glucagon acts to prevent the liver from consuming or storing glucose, thereby maximizing hepatic glucose output. physiology.org

Inhibition of Glycolysis: Glucagon actively turns off glycolysis in the liver. wikipedia.org This prevents the newly synthesized or released glucose from being immediately broken down. The PKA signaling pathway activated by glucagon leads to the phosphorylation and inactivation of key glycolytic enzymes, such as phosphofructokinase-2/fructose-2,6-bisphosphatase and pyruvate (B1213749) kinase. This causes glycolytic intermediates to be redirected towards the gluconeogenic pathway. physiology.org

Inhibition of Glycogenesis: Glucagon also inhibits the synthesis of glycogen (glycogenesis). physiology.org PKA, activated by glucagon, phosphorylates glycogen synthase, the enzyme that catalyzes the final step in glycogen synthesis. physiology.org This phosphorylation inactivates the enzyme, preventing the conversion of glucose into glycogen and ensuring that glucose is available for release into the circulation. physiology.org

Table 1: Glucagon's Regulatory Effects on Hepatic Glucose Metabolism in Preclinical Models

| Metabolic Pathway | Glucagon's Action | Key Regulated Enzyme(s) | Mechanism of Action | Resulting Effect |

| Glycogenolysis | Stimulation | Glycogen Phosphorylase | Phosphorylation and Activation via PKA pathway | Increased breakdown of glycogen to glucose |

| Gluconeogenesis | Stimulation | PEPCK, Glucose-6-Phosphatase | Increased gene transcription | Increased synthesis of glucose from non-carbohydrate sources |

| Glycolysis | Inhibition | Pyruvate Kinase | Phosphorylation and Inactivation via PKA pathway | Decreased breakdown of glucose |

| Glycogenesis | Inhibition | Glycogen Synthase | Phosphorylation and Inactivation via PKA pathway | Decreased synthesis of glycogen |

Role in Amino Acid Metabolism

Beyond its well-established role in glucose control, glucagon is a pivotal regulator of amino acid metabolism, particularly in the liver. frontiersin.orgnih.gov There is a reciprocal relationship where amino acids stimulate glucagon secretion, and glucagon, in turn, promotes the hepatic catabolism of amino acids. nih.govnih.gov This interplay is crucial for providing substrates for gluconeogenesis and for managing nitrogen balance. nih.gov

Glucagon plays a significant role in promoting the urea (B33335) cycle (ureagenesis) in the liver. nih.gov This process is essential for the disposal of nitrogen derived from amino acid breakdown. By stimulating the catabolism of amino acids for gluconeogenesis, glucagon increases the delivery of amino groups to the liver, which are then converted into urea for excretion. nih.gov Studies in mice have shown that genetic deletion of the glucagon receptor leads to elevated levels of plasma amino acids, highlighting glucagon's role in their clearance. physiology.org Furthermore, mice deficient in neprilysin, an enzyme that degrades glucagon, exhibit increased plasma concentrations of both glucagon and urea, demonstrating a direct link between glucagon action and urea production. oup.com

Influence on Lipid Metabolism

Glucagon also exerts significant regulatory effects on lipid metabolism, primarily by promoting the breakdown of fats and inhibiting their synthesis in the liver. mdpi.comfrontiersin.org These actions contribute to providing alternative energy sources in the form of fatty acids and ketone bodies, especially during periods of low carbohydrate availability. nih.govfrontiersin.org

Glucagon signaling in hepatocytes leads to the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme for the synthesis of malonyl-CoA. frontiersin.orgmdpi.com Malonyl-CoA is not only a building block for fatty acid synthesis but also a potent inhibitor of carnitine palmitoyltransferase 1 (CPT-1), the enzyme that facilitates the transport of fatty acids into the mitochondria for beta-oxidation. frontiersin.org By reducing malonyl-CoA levels, glucagon simultaneously inhibits de novo lipogenesis (fatty acid synthesis) and promotes fatty acid oxidation. nih.govfrontiersin.org

Preclinical studies in rats have shown that glucagon administration increases ketogenesis and reduces the synthesis of triglycerides from fatty acids in hepatocytes. mdpi.com In diet-induced obese mice, treatment with a long-acting glucagon receptor agonist was found to stimulate whole-body energy expenditure and reduce adiposity, indicating a significant benefit to lipid homeostasis. glucagon.com Furthermore, glucagon stimulates lipolysis in adipose tissue in rodent models, causing the release of fatty acids into circulation which can then be used for energy. wikipedia.orgnih.gov

Table 2: Summary of Glucagon's Influence on Lipid Metabolism in Preclinical Models

| Process | Glucagon's Action | Key Target(s) | Mechanism | Outcome |

| Hepatic Lipogenesis | Inhibition | Acetyl-CoA Carboxylase (ACC) | PKA-mediated phosphorylation and inactivation | Decreased fatty acid synthesis |

| Hepatic Fatty Acid Oxidation | Stimulation | Carnitine Palmitoyltransferase 1 (CPT-1) | Inhibition of ACC lowers malonyl-CoA, relieving CPT-1 inhibition | Increased breakdown of fatty acids in mitochondria |

| Adipose Tissue Lipolysis | Stimulation | Hormone-Sensitive Lipase (in rodents) | Activation via PKA pathway | Release of fatty acids into circulation |

| Ketogenesis | Stimulation | - | Increased supply of acetyl-CoA from beta-oxidation | Increased production of ketone bodies |

Stimulation of Hepatic Lipolysis and Ketogenesis

Glucagon plays a significant role in hepatic lipid metabolism by promoting the breakdown of stored fats (lipolysis) and the production of ketone bodies (ketogenesis), providing alternative energy sources during periods of fasting. diabetesjournals.orgnih.gov In preclinical studies using isolated rabbit hepatocytes, glucagon was shown to increase the production of ketone bodies. nih.gov This ketogenic effect is a downstream result of increased lipid oxidation. nih.gov Studies in perfused rat livers have also demonstrated that glucagon infusion can rapidly induce a ketogenic state. nih.gov

The mechanism involves glucagon binding to its receptor on hepatocytes, which triggers a signaling cascade that ultimately shifts the liver's metabolic focus from glucose utilization to fatty acid oxidation and ketone synthesis. nih.govnih.gov This is particularly important during fasting, where glucagon signaling stimulates hepatic fatty acid oxidation. wur.nl While glucagon's ketogenic potential is clear in isolated liver models, its effect in whole-animal models can be moderated by its insulinotropic actions; however, in settings of low insulin (B600854), such as overnight fasting in mice, glucagon administration potentiates the increase in the ketone body β-hydroxybutyrate (βOHB). nih.gov

Table 1: Effect of Glucagon on Hepatic Ketogenesis in Preclinical Models

| Model System | Observation | Finding | Reference(s) |

| Rabbit Hepatocytes | Increased Ketone Body Production | Glucagon directly stimulates ketogenesis in isolated liver cells. | nih.gov |

| Perfused Rat Liver | Rapid Induction of Ketogenic State | Glucagon infusion promotes a swift shift towards ketone production. | nih.gov |

| Fasted Mice | Potentiation of βOHB Increase | In a low-insulin state, glucagon enhances the production of ketone bodies. | nih.gov |

Promotion of Fatty Acid Oxidation

A primary mechanism through which glucagon stimulates ketogenesis is by robustly promoting hepatic fatty acid oxidation (the process of breaking down fatty acids to produce energy). frontiersin.orgglucagon.com Studies in rabbit hepatocytes have shown that glucagon increases the oxidation of exogenous oleate. nih.gov This effect is mediated, in part, by a decrease in the concentration of malonyl-CoA, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria for oxidation. nih.gov

Research in various mouse models confirms glucagon's role in upregulating key genes involved in beta-oxidation, such as Carnitine palmitoyltransferase 1a (Cpt1a) and Carnitine palmitoyltransferase 2 (Cpt2) in the liver. nih.gov Glucagon's stimulation of fatty acid oxidation is thought to be mediated by the activation of peroxisome proliferator-activated receptor alpha (PPARα), a key transcriptional regulator of lipid catabolism. wur.nlnih.gov Glucagon has been shown to enhance PPARα transcriptional activity, leading to the upregulation of its target genes involved in fatty acid oxidation. wur.nl Furthermore, glucagon treatment in ischemic hearts from preclinical models led to increased levels of long and medium-chain acylcarnitines, which are metabolites of fatty acid oxidation. scholaris.ca

Suppression of Hepatic Lipogenesis

In addition to promoting fat breakdown, glucagon actively suppresses the synthesis of new fatty acids (de novo lipogenesis) in the liver. frontiersin.orgphysiology.org This action prevents the accumulation of hepatic lipids and is a key part of its role in regulating lipid homeostasis. glucagon.com In cultured hepatocytes, glucagon has been shown to inhibit the synthesis and release of triglycerides. mdpi.com

Studies in rabbit hepatocytes demonstrated that glucagon exposure completely inhibited lipogenesis. nih.gov This inhibitory effect is linked to the reduction of malonyl-CoA levels, which not only stimulates fatty acid oxidation but also limits the substrate for fatty acid synthesis. nih.gov Research in rodent models has further substantiated this, showing that impaired glucagon signaling, through glucagon receptor knockout or antagonist treatment, leads to increased hepatic fat content and upregulation of genes involved in lipogenesis. mdpi.complos.org Conversely, treatment with a dual GLP-1/glucagon receptor agonist in diet-induced obese mice significantly suppressed de novo lipogenesis. nih.gov This suggests that the glucagon signaling component is crucial for this effect, as insulin, a known inducer of lipogenesis, often remains active in insulin-resistant states. nih.gov

Contribution to Energy Homeostasis and Thermogenesis

Table 2: Glucagon's Effects on Energy Expenditure and Thermogenesis in Rodent Models

| Model System | Administration Route | Key Finding | Mechanism | Reference(s) |

| Diet-Induced Obese Mice | Chronic, Systemic | Dose-dependent increase in energy expenditure and weight loss. | Whole-body metabolic regulation. | glucagon.com |

| Rodents | Intracerebroventricular | Increased energy expenditure and BAT thermogenesis. | Central nervous system action. | mdpi.com |

| Mice | Systemic | Stimulation of hepatic FGF21 release. | Indirect activation of BAT via FGF21. | mdpi.com |

Regulation of Appetite and Food Intake in Animal Models

Glucagon contributes to the regulation of energy balance by suppressing appetite and reducing food intake. nih.govnih.gov This anorexigenic effect has been demonstrated in various preclinical models. nih.gov The first reports in rats showed that intracerebroventricular (ICV) administration of glucagon significantly decreased food intake. mdpi.com Similar anorexic effects following central administration have been observed in chicks and sheep. mdpi.com

The primary mechanism for this satiety effect appears to be centrally mediated, with the hypothalamus playing a key role. nih.gov When administered into the third ventricle of rats, glucagon suppressed feeding with a potency over 1000 times greater than peripheral administration. nih.gov This is supported by findings that glucagon can cross the blood-brain barrier and that glucagon receptors are expressed in multiple brain regions, including the hypothalamus. nih.gov The anorexic action of glucagon can be blocked by lesions of the area postrema (AP) or the nucleus of the solitary tract (NTS), suggesting these brainstem regions are critical for mediating its effect on satiety. nih.gov

Renal Effects and Contribution to Fluid and Electrolyte Balance

While the renal effects of the related proglucagon-derived peptide, GLP-1, are more extensively studied, glucagon itself also has actions in the kidney that can influence fluid and electrolyte balance. glucagon.comeuropeanreview.org Glucagon receptors are expressed in the kidney, suggesting a direct site of action. mdpi.comeuropeanreview.org

In preclinical studies, glucagon has been implicated in the regulation of renal handling of electrolytes. For instance, elevated glucagon levels are speculated to facilitate diuresis in the distal convoluted and collecting tubules and to be a factor that contributes to increased renal potassium excretion. physiology.org Additionally, glucagon has been suggested to increase magnesium reabsorption in the distal renal tubules. physiology.org Some research points to a role for glucagon in stimulating renal glomerular filtration. nih.gov However, it is often challenging to distinguish the direct effects of glucagon from those of GLP-1 in vivo, as both can be elevated under similar physiological conditions and may have overlapping effects on renal function. researchgate.netjci.org

Intra-Islet Alpha-Beta Cell Communication and Insulin Secretion Modulation

Within the pancreatic islets of Langerhans, a complex network of paracrine communication exists between different endocrine cell types. Glucagon, secreted from alpha-cells, plays a crucial role in this intra-islet signaling by directly modulating insulin secretion from neighboring beta-cells. glucagon.comnih.gov This communication is vital for maintaining glucose competence and ensuring appropriate insulin release. frontiersin.org

Studies in isolated rat and mouse islets have shown that intra-islet glucagon is essential for first-phase glucose-stimulated insulin secretion (GSIS). nih.govfrontiersin.org This effect is mediated by glucagon acting on both glucagon receptors (GcgR) and, at higher concentrations, glucagon-like peptide-1 receptors (GLP-1R) on the surface of beta-cells. glucagon.comfrontiersin.org Activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP), a critical signaling molecule that potentiates insulin release. glucagon.comfrontiersin.org The importance of this pathway is highlighted by experiments showing that blocking the GcgR in rat islets abolishes first-phase GSIS. frontiersin.org Similarly, generating mice that selectively lack GcgR in their beta-cells results in impaired early GSIS and higher glucose levels following a glucose challenge. nih.gov This indicates that the paracrine signaling from alpha-cell-derived glucagon is a key physiological mechanism that confers glucose competence to beta-cells, ensuring a robust and timely insulin response. nih.govfrontiersin.org

Advanced Methodological Approaches in Glucagon 1 29 Research

Analytical Techniques for Precise Glucagon (B607659) (1-29) Characterization and Quantification

Accurate characterization and quantification of Glucagon (1-29) are fundamental to research, yet they present considerable challenges due to the peptide's low circulating concentrations and its similarity to other proglucagon-derived peptides. nih.govresearchgate.net

Mass Spectrometry-Based Methods for Peptide Identification and Purity Assessment

Mass spectrometry (MS) has become an indispensable tool for the definitive identification and purity assessment of Glucagon (1-29). High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/HRMS) offers high specificity and accuracy, overcoming the cross-reactivity issues often seen with immunoassays. researchgate.netsuizou.org This method can distinguish between Glucagon (1-29) and its various fragments and precursors. researchgate.net

A mass balance approach, which involves the separate analysis and quantification of impurities, is also employed to determine the purity of synthetic glucagon with high precision. nih.govresearchgate.net This method utilizes techniques such as Karl Fischer titration for water content, ion chromatography for counter-ion content, and inductively coupled plasma mass spectrometry (ICP-MS) for inorganic ions. nih.govresearchgate.net LC-MS is then used to identify and quantify peptide-related impurities. nih.govmdpi.com

| Technique | Application in Glucagon (1-29) Research | Key Advantages |

|---|---|---|

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Accurate quantification of plasma glucagon levels. researchgate.netsuizou.org | High specificity, overcomes cross-reactivity of immunoassays. researchgate.net |

| Mass Balance Approach | Purity determination of synthetic glucagon. nih.govresearchgate.net | High precision and traceability to SI units. nih.gov |

| MALDI-TOF Mass Spectrometry | Analysis of glucagon degradation and cleavage sites. nih.gov | Provides information on peptide stability and metabolism. |

Chromatographic Techniques for Peptide Separation and Analysis

Chromatographic methods are essential for the separation and analysis of Glucagon (1-29) from complex biological matrices and for assessing its purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose. chromatographyonline.com The choice of stationary phase and mobile phase composition, including ion-pairing reagents, significantly impacts the retention and separation of glucagon and its related impurities. chromatographyonline.com

Size-exclusion chromatography (SEC-HPLC) is another valuable technique, particularly for analyzing the aggregation profile of glucagon. nih.gov This method can separate and quantify different forms of glucagon, such as monomers and dimers, providing insights into its physical stability. nih.gov More advanced techniques like field-flow fractionation coupled with multi-angle light scattering (FFF-MALS) offer high-resolution separation over a broad range of sizes. nih.gov A novel approach known as dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography has shown promise in efficiently separating glucagon and its deamidated impurities. rsc.org

| Chromatographic Technique | Primary Application for Glucagon (1-29) | Notable Findings/Advantages |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Separation and purity analysis. chromatographyonline.com | Retention is highly dependent on stationary phase and mobile phase pH. chromatographyonline.com |

| Size-Exclusion HPLC (SEC-HPLC) | Analysis of aggregation. nih.gov | Can quantify negligible amounts of dimers in glucagon products. nih.gov |

| Field-Flow Fractionation (FFF-MALS) | High-resolution separation of aggregates. nih.gov | Offers tunable separation across a wide size range. nih.gov |

| Dynamic Electrostatic-Repulsion Reversed-Phase (d-ERRP) LC | Separation of deamidated impurities. rsc.org | Effectively separates epimers and other related substances. rsc.org |

Development and Validation of Specific Immunoassays (e.g., Sandwich ELISA)

While mass spectrometry offers high accuracy, immunoassays like the sandwich enzyme-linked immunosorbent assay (ELISA) remain crucial for routine quantification of Glucagon (1-29) in numerous research and clinical settings due to their high throughput and sensitivity. researchgate.net The development of highly specific monoclonal antibodies that target both the N-terminus and C-terminus of Glucagon (1-29) has significantly improved the accuracy of these assays, reducing cross-reactivity with other proglucagon-derived peptides like glicentin. researchgate.netibl-japan.co.jp

The validation of these newer sandwich ELISAs against the "gold standard" of LC-HRMS has demonstrated their improved reliability for measuring plasma glucagon levels. researchgate.net These assays are sensitive enough to detect low picomolar concentrations of glucagon, which is essential for studying its physiological dynamics. ibl-japan.co.jp For monitoring glucagon secretion from isolated human pancreatic islets, a homogeneous time-resolved Förster resonance energy transfer (TR-FRET) sandwich immunoassay has been successfully employed in a microfluidic system. rsc.org

In Vitro Cellular Models for Investigating Glucagon (1-29) Secretion and Signaling

To dissect the molecular mechanisms of Glucagon (1-29) secretion and signaling, various in vitro cellular models are employed. These models provide a controlled environment to study cellular responses to different stimuli.

For investigating the secretion of glucagon-like peptide-1 (GLP-1), which is derived from the same proglucagon precursor as glucagon, several cell lines are widely used. diabetesjournals.org These include:

GLUTag cells: A murine enteroendocrine cell line that secretes GLP-1 in response to physiological stimuli. diabetesjournals.orgcam.ac.uk

STC-1 cells: A murine intestinal tumor cell line that also releases GLP-1. diabetesjournals.orgcam.ac.uk